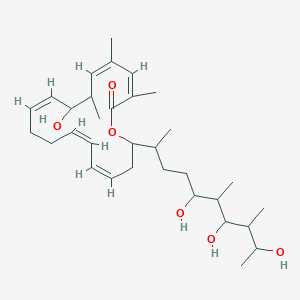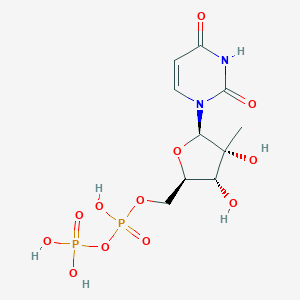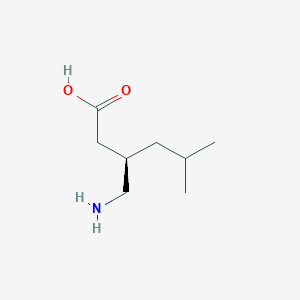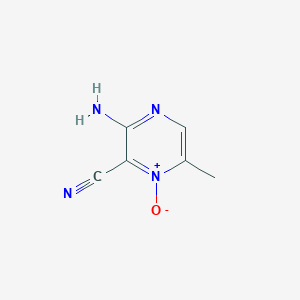
3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide, also known as AMPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains both nitrogen and oxygen atoms, which makes it a potential candidate for various applications in the fields of chemistry, biology, and medicine.
Mécanisme D'action
The mechanism of action of 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide is not fully understood, but it is believed to be related to its antioxidant activity. 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide is thought to scavenge free radicals and prevent oxidative damage to cells, which may explain its potential use in the treatment of oxidative stress-related diseases. Moreover, 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide has been reported to induce apoptosis in cancer cells, which may explain its antitumor activity.
Effets Biochimiques Et Physiologiques
3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide has been found to exhibit various biochemical and physiological effects. It has been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in cells. Moreover, 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide has been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide has been reported to exhibit antibacterial and antifungal activity against various strains of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide in lab experiments is its relatively simple synthesis method. Moreover, 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide has been found to exhibit significant antioxidant and antitumor activity, making it a potential candidate for various applications in scientific research. However, one of the limitations of using 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several potential future directions for the study of 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide. One direction is to further investigate its antioxidant activity and its potential use in the treatment of oxidative stress-related diseases. Another direction is to study its antitumor activity and its potential use in cancer treatment. Moreover, further studies are needed to determine the mechanism of action of 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide and its potential use as an antibacterial and antifungal agent. Additionally, the synthesis of new derivatives of 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide may lead to the discovery of compounds with improved properties and efficacy.
Méthodes De Synthèse
The synthesis of 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide can be achieved through several methods, including the reaction of 2,6-dimethylpyrazine-3,5-dicarbonitrile with hydroxylamine hydrochloride in the presence of sodium carbonate. Another synthesis method involves the reaction of 2,6-dimethylpyrazine-3,5-dicarbonitrile with hydroxylamine-O-sulfonic acid in the presence of sodium bicarbonate. Both methods result in the formation of 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide as a white crystalline solid.
Applications De Recherche Scientifique
3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit significant antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Moreover, 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide has been reported to possess antitumor activity, making it a promising candidate for cancer treatment. Additionally, 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide has been studied for its potential use as an antibacterial and antifungal agent, as well as a precursor for the synthesis of other heterocyclic compounds.
Propriétés
Numéro CAS |
152569-02-3 |
|---|---|
Nom du produit |
3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide |
Formule moléculaire |
C6H6N4O |
Poids moléculaire |
150.14 g/mol |
Nom IUPAC |
3-amino-6-methyl-1-oxidopyrazin-1-ium-2-carbonitrile |
InChI |
InChI=1S/C6H6N4O/c1-4-3-9-6(8)5(2-7)10(4)11/h3H,1H3,(H2,8,9) |
Clé InChI |
SKYYYLVWSXOLLZ-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=[N+]1[O-])C#N)N |
SMILES canonique |
CC1=CN=C(C(=[N+]1[O-])C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



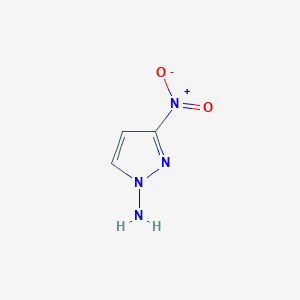
![6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B124259.png)
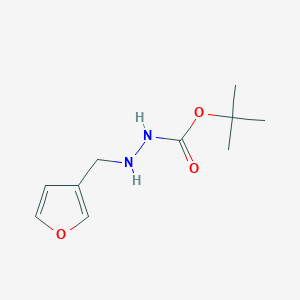


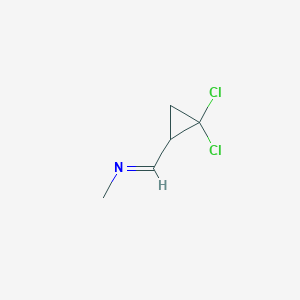

![4-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B124283.png)
